![molecular formula C22H30N6O B6534871 1-cyclohexyl-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea CAS No. 1049287-04-8](/img/structure/B6534871.png)
1-cyclohexyl-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea
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Overview
Description
This compound is a urea derivative with a cyclohexyl group, a phenyl group, and a pyridazinyl group attached to the nitrogen atoms of the urea. The pyridazinyl group is further substituted with a methylpiperazinyl group .
Molecular Structure Analysis
The compound contains several functional groups including a urea, a phenyl ring, a cyclohexyl ring, a pyridazine ring, and a piperazine ring. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
As a urea derivative, this compound could potentially participate in reactions typical for ureas, such as hydrolysis. The presence of the phenyl, cyclohexyl, pyridazine, and piperazine rings also suggests potential reactivity associated with these structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, urea derivatives are solid at room temperature and exhibit some degree of polarity due to the presence of the urea group .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to targettubulin , a protein that forms microtubules, which are essential for cell division and structure .
Mode of Action
The compound likely interacts with its target by binding to it, thereby inhibiting its function. For instance, if the target is tubulin, the compound may inhibit tubulin polymerization, a critical process in cell division . This interaction can lead to changes in the cell, such as cell cycle arrest .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. If the target is tubulin, the compound’s inhibition of tubulin polymerization can affect the cell cycle, particularly the mitotic phase where microtubules are essential for chromosome segregation .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability .
Result of Action
The compound’s action can lead to various molecular and cellular effects. For instance, if the compound inhibits tubulin polymerization, it can induce cell cycle arrest, leading to apoptosis or programmed cell death . This can result in the reduction of cell proliferation, particularly in cancer cells .
properties
IUPAC Name |
1-cyclohexyl-3-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-27-13-15-28(16-14-27)21-12-11-20(25-26-21)17-7-9-19(10-8-17)24-22(29)23-18-5-3-2-4-6-18/h7-12,18H,2-6,13-16H2,1H3,(H2,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAFHTSGNGSCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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